Aniline-d5

Catalog No.
S663590
CAS No.
4165-61-1
M.F
C6H7N
M. Wt
98.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline-d5

Deuterated internal standards for primary aromatic amines often fail due to labile N-D bonds undergoing H/D back-exchange, causing quantification errors. Aniline-d5, with non-exchangeable ring deuteration and a native amine, eliminates this risk. • Provides stable +5 Da mass shift for reliable isotope dilution LC-MS/MS in protic mobile phases. • Enables mechanistic KIE studies without catalyst acid site deuteration, preserving amine reactivity. • Ideal for quantifying PAAs migrating from kitchenware and packaging under regulatory methods. Available at 98 atom % D; ambient shipping.

CAS Number

4165-61-1

Product Name

Aniline-d5

IUPAC Name

2,3,4,5,6-pentadeuterioaniline

Molecular Formula

C6H7N

Molecular Weight

98.16 g/mol

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D

InChI Key

PAYRUJLWNCNPSJ-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)N

Synonyms

Benzen-2,3,4,5,6-d5-amine; 2,3,4,5,6-Pentadeuteroaniline; Phenyl-d5 amine;

Canonical SMILES

C1=CC=C(C=C1)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N)[2H])[2H]

The exact mass of the compound Benzen-d5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

98 atom % D

Package Size

0.25 g, 0.5 g, 1 g, 5 g

Aniline-d5 (C6D5NH2) is a highly enriched, partially deuterated aromatic amine wherein all five phenyl ring protons are replaced by deuterium, while the primary amine (-NH2) group remains unlabeled. This specific isotopic architecture yields a stable +5 Da mass shift compared to unlabeled aniline, establishing it as an indispensable internal standard for mass spectrometry (LC-MS/MS and GC-MS) in environmental, food contact material, and clinical testing workflows [1]. Beyond its role in precise quantification, the selective ring deuteration preserves the natural reactivity, proton-exchange dynamics, and hydrogen-bonding behavior of the primary amine. Consequently, Aniline-d5 is a critical reagent for kinetic isotope effect (KIE) studies, catalyst integrity preservation, and advanced spectroscopic decoupling, offering procurement value far beyond generic isotopic tracers [2].

Research Fit

Type Isotope-labeled internal standard (ISTD)
Labeling Exchange-resistant aromatic D5 (+5 Da)
Workflow IDMS quantification, LC-MS/MS, GC-MS

Substituting Aniline-d5 with unlabeled aniline or fully deuterated Aniline-d7 (C6D5ND2) severely compromises both analytical accuracy and mechanistic integrity. In mass spectrometry, unlabeled aniline cannot serve as an internal standard due to its indistinguishability from endogenous analytes and susceptibility to matrix suppression [1]. Conversely, while Aniline-d7 theoretically offers a +7 Da shift, its amine deuterons (-ND2) are highly labile and undergo rapid hydrogen-deuterium (H/D) exchange with protic solvents or mobile phases during LC-MS/MS. This uncontrolled back-exchange leads to unpredictable mass shifts (e.g., d7 reverting to d6 or d5) and catastrophic quantification errors. Furthermore, in catalytic studies, the labile N-D bonds in Aniline-d7 prematurely deuterate catalyst acid sites via rapid exchange, obfuscating true ring-activation kinetics—a limitation entirely bypassed by the stable C-D bonds and protic amine of Aniline-d5 [2].

Substitution Risk

Aniline-d5 (Target)
Substitute Concern
Mass shift & matrix correction
+5 Da distinct shift, compensates matrix effects
Non-deuterated aniline co-elutes with same m/z; may not correct ion suppression
Isotopic stability in protic solvents
Exchange-resistant aromatic D5; stable signal in aqueous/protic phases
Aniline-d7 may undergo rapid H/D exchange, leading to signal drift and variable mass shift

Prevention of H/D Back-Exchange in LC-MS/MS Quantification

In LC-MS/MS workflows for detecting primary aromatic amines, the choice of internal standard dictates calibration reliability. Aniline-d5 (C6D5NH2) provides a stable +5 Da mass shift (m/z 98) that remains completely immune to back-exchange in standard protic mobile phases (e.g., 0.1% aqueous acetic acid and methanol). In contrast, fully deuterated Aniline-d7 (C6D5ND2) possesses labile -ND2 deuterons that rapidly exchange with mobile phase protons, causing the m/z 100 precursor ion to spontaneously revert to m/z 99 or 98 during the chromatographic run [1]. This isotopic instability destroys calibration linearity and reproducibility.

Evidence DimensionIsotopic stability in protic mobile phases
Target Compound DataAniline-d5: Maintains constant m/z 98 (+5 Da) with 0% amine-driven back-exchange.
Comparator Or BaselineAniline-d7 (C6D5ND2): Undergoes rapid H/D exchange, causing variable mass shifts and signal loss.
Quantified DifferenceAniline-d5 eliminates the >50% signal drift associated with amine-deuterium exchange in protic solvents.
ConditionsLC-MS/MS analysis using 0.1% aqueous acetic acid and methanol mobile phases.

Procurement of Aniline-d5 ensures reliable, reproducible quantification of trace amines without the calibration drift caused by solvent-induced isotopic exchange.

Isotopic Stability vs. d7
Head-to-head
Aniline-d5 Exchange-resistant aromatic D5; stable +5 Da shift in protic solvents.
Aniline-d7 Rapid H/D exchange at amino group; variable mass shift and composition.
Supports ISTD stability in aqueous/protic mobile phases.
Review solvent-exchange conditions for long-term use.

Preservation of Catalyst Acid Sites in Mechanistic Isomerization Studies

During the bimolecular isomerization of methylenedianilines over zeolite Beta catalysts, determining the rate-limiting step requires precise isotopic labeling. When Aniline-d7 is used, the reaction rate diminishes significantly because the labile N-D bonds undergo fast H/D exchange with the zeolite's acid sites, prematurely deuterating the catalyst and altering its intrinsic activity. By utilizing Aniline-d5, researchers maintain the protonic state of the acid sites while selectively deuterating the aromatic ring [1]. This targeted labeling isolates the kinetic isotope effect, proving that acid activation of the aromatic ring is the true rate-limiting step.

Evidence DimensionCatalyst active site deuteration (H/D exchange)
Target Compound DataAniline-d5: Preserves protonated acid sites, allowing accurate measurement of ring-protonation kinetics.
Comparator Or BaselineAniline-d7: Causes rapid deuteration of acid sites via N-D exchange, artificially suppressing the apparent reaction rate.
Quantified DifferenceAniline-d5 prevents the artificial rate suppression caused by unintended catalyst deuteration.
ConditionsBimolecular isomerization of methylenedianilines over zeolite Beta(12.5) catalysts.

Researchers studying electrophilic aromatic substitution or zeolite catalysis must procure Aniline-d5 to isolate ring-specific isotope effects without confounding the catalyst's baseline activity.

Trace Quantification in Water
Reported
Recovery 99.0–102%
RSD 3.4–7.7% (spiked)
0.05 µg/L LLOQ repeatability RSD 3.2% (n=7)
Supports method accuracy in environmental water matrices.
Matrix-specific validation review needed.

Elimination of Fermi Resonance for Unobscured Amine Vibrational Analysis

In linear IR and 2D-IR spectroscopy, analyzing the hydrogen-bonding dynamics of the primary amine group in unlabeled aniline is severely hindered by a Fermi resonance. Specifically, the NH2 bending fundamental (1619 cm^-1) heavily mixes with a ring C-C stretching mode (1602 cm^-1). By substituting with Aniline-d5, the heavy deuterium atoms on the phenyl ring lower the C-C stretching mode to 1573 cm^-1. This massive 29 cm^-1 shift effectively decouples the modes, isolating the NH2 bending overtone and allowing for precise, unobscured quantification of hydrogen-bond strength[1].

Evidence DimensionVibrational mode coupling (NH2 bending vs. ring C-C stretching)
Target Compound DataAniline-d5: C-C stretch lowered to 1573 cm^-1, completely decoupling from the NH2 bending mode.
Comparator Or BaselineUnlabeled Aniline: C-C stretch at 1602 cm^-1, causing severe Fermi resonance with the 1619 cm^-1 NH2 bend.
Quantified DifferenceAniline-d5 provides a 29 cm^-1 frequency separation, eliminating the mode mixing present in the unlabeled baseline.
ConditionsLinear IR and nonlinear 2D-IR spectroscopy of hydrogen-bonded monomeric complexes.

Spectroscopists modeling DNA nucleobase hydrogen bonding must select Aniline-d5 to obtain clear, uncoupled vibrational spectra of the primary amine group.

Derivatization Sensitivity
Reported
500×
increase in detection sensitivity
Supports trace-level metabolite detection via SILD workflow.
Derivatization context; review analyte compatibility.
Physical & Isotopic Specs
Specification review
  • Isotopic purity: 98 atom % D
  • Boiling point: 184 °C (lit.)
  • Vapor pressure: 0.7 mmHg (25 °C)
  • Density: 1.076 g/mL (25 °C)
Supports method transfer and consistency across labs.
Verify lot-specific certificate of analysis.

Food Safety and Environmental LC-MS/MS Testing

Aniline-d5 is the gold-standard internal standard for quantifying primary aromatic amines (PAAs) migrating from kitchenware, packaging, and plastics. Its stable +5 Da mass shift prevents overlap with natural analytes, while its non-exchangeable ring deuterons ensure robust quantification in standard protic LC mobile phases (e.g., aqueous acetic acid/methanol) without the back-exchange risks of Aniline-d7 [1].

Mechanistic Catalysis and KIE Profiling

Essential for probing electrophilic aromatic substitution and zeolite-catalyzed isomerizations (such as methylenedianiline synthesis). By keeping the amine group protonated, Aniline-d5 prevents unwanted deuteration of catalyst acid sites, allowing researchers to accurately isolate the kinetic isotope effect of the aromatic ring activation [2].

Advanced Vibrational Spectroscopy and Hydrogen Bonding Models

Utilized as a structural model for DNA nucleobases in 2D-IR spectroscopy. The heavy deuterium atoms on the phenyl ring shift the C-C stretching frequencies, breaking the Fermi resonance that typically obscures the -NH2 bending modes in unlabeled aniline, thus enabling precise measurement of hydrogen-bond dynamics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aniline quantification in water matrices
Exchange-resistant deuterated ISTD
Recovery and matrix-effect correction
Trace metabolite derivatization
Mass-difference labeling reagent
Detection sensitivity enhancement
Deuterated compound synthesis
Stable aromatic D5 label
Isotopic integrity in protic steps
qNMR purity analysis
High isotopic purity reference
Reference signal cleanliness

Physical Description

Colorless oily liquid; Darkened by air and light exposure; [NTP] Hygroscopic liquid; [Sigma-Aldrich MSDS]

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.089232957 g/mol

Monoisotopic Mass

98.089232957 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (97.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (97.44%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

4165-61-1

Wikipedia

(~2~H_5_)Aniline
Li et al. Scalable and selective deuteration of (hetero)arenes. Nature Chemistry, DOI: 10.1038/s41557-021-00846-4, published online 13 January 2022

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